molecular formula C7H15ClN2O B157816 N-methylpiperidine-4-carboxamide hydrochloride CAS No. 1903-75-9

N-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B157816
CAS No.: 1903-75-9
M. Wt: 178.66 g/mol
InChI Key: FROPXJWLCJOZJK-UHFFFAOYSA-N
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Description

N-methylpiperidine-4-carboxamide hydrochloride (CAS 1903-75-9) is a significant piperidine-based building block in medicinal chemistry and pharmaceutical development. With a molecular formula of C7H15ClN2O and a molecular weight of 178.66 g/mol, this compound is characterized as a solid with a melting point of 197-203 °C and should be stored at room temperature under an inert atmosphere . Its primary research value lies in its role as a critical synthetic intermediate. It is a key precursor in the multi-step synthesis of Lasmiditan, a selective 5-HT1F receptor agonist approved for the acute treatment of migraine . The compound's structure, featuring both piperidine and carboxamide functionalities, makes it a versatile scaffold for constructing more complex molecules targeting neurological pathways . The piperidine carboxamide chemotype has also been identified in other research contexts, such as the development of potent and species-selective inhibitors of the Plasmodium falciparum proteasome for antimalarial research, highlighting the potential broader utility of this structural class in drug discovery . For laboratory handling, please note the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROPXJWLCJOZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496969
Record name N-Methylpiperidine-4-carboxamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-75-9
Record name N-Methylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpiperidine-4-carboxamide hydrochloride
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Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method involves converting piperidine-4-carboxylic acid to its corresponding acid chloride, followed by amidation with methylamine.

Procedure :

  • Formation of Piperidine-4-Carbonyl Chloride :
    Piperidine-4-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). Triethylamine (TEA) is often added as a catalyst to neutralize HCl byproducts.

    Piperidine-4-carboxylic acid+SOCl2DCM, TEAPiperidine-4-carbonyl chloride\text{Piperidine-4-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM, TEA}} \text{Piperidine-4-carbonyl chloride}
  • Amidation with Methylamine :
    The carbonyl chloride intermediate is treated with aqueous or gaseous methylamine, yielding N-methylpiperidine-4-carboxamide.

    Piperidine-4-carbonyl chloride+CH3NH2N-Methylpiperidine-4-carboxamide\text{Piperidine-4-carbonyl chloride} + \text{CH}_3\text{NH}_2 \rightarrow \text{N-Methylpiperidine-4-carboxamide}
  • Hydrochloride Salt Formation :
    The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (HCl), followed by crystallization to isolate the hydrochloride salt.

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency by stabilizing intermediates.

  • Temperature Control : Reflux conditions (40–80°C) improve kinetics without promoting side reactions.

  • Yield and Purity : Typical yields range from 75% to 85%, with HPLC purity >98% after recrystallization.

Table 1: Acid Chloride-Mediated Amidation Conditions

ParameterConditionsYield (%)Purity (%)
SolventDichloromethane8098.5
CatalystTriethylamine8299.0
Reaction Temperature40–60°C7897.8

Direct Amidation Using Coupling Agents

Modern approaches employ coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for direct amidation.

Procedure :

  • Activation of Carboxylic Acid :
    Piperidine-4-carboxylic acid is treated with EDCl and HOBt (Hydroxybenzotriazole) in DMF to form an active ester.

  • Reaction with Methylamine :
    The activated ester reacts with methylamine at room temperature, yielding the carboxamide.

  • Salt Formation :
    The product is acidified with HCl and purified via recrystallization.

Advantages :

  • Avoids hazardous reagents like thionyl chloride.

  • Higher functional group tolerance.

Table 2: Coupling Agent Performance Comparison

ReagentSolventTemperatureYield (%)Purity (%)
EDClDMF25°C8899.2
HATUTHF0–5°C9299.5

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and safety. Automated continuous-flow reactors are employed to maintain precise control over reaction parameters.

Key Steps :

  • Continuous Carboxylation : Piperidine is carboxylated using pressurized CO₂ in the presence of a palladium catalyst.

  • Methylamine Introduction : Methylamine gas is introduced under controlled pH (8–10) to prevent over-alkylation.

  • Crystallization : The hydrochloride salt is crystallized using anti-solvent addition (e.g., ethyl acetate).

Process Metrics :

  • Throughput : 50–100 kg/batch.

  • Purity : >99% by HPLC.

Reaction Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : DMF and THF increase reaction rates by stabilizing charged intermediates.

  • Protic Solvents : Methanol or ethanol may reduce yields due to competitive esterification.

Temperature and Pressure

  • Low-Temperature Reactions (0–5°C): Minimize side reactions in sensitive steps.

  • High-Pressure Systems : Enhance gas-liquid reactions (e.g., CO₂ carboxylation).

Table 3: Impact of Temperature on Amidation Yield

Temperature (°C)Yield (%)
2578
4085
6072

Purification Techniques

Recrystallization

The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v), achieving >99% purity.

Column Chromatography

Silica gel chromatography with a gradient of methanol in DCM removes unreacted starting materials.

Comparative Analysis of Synthesis Methods

Table 4: Method Efficiency Comparison

MethodCostYield (%)Scalability
Acid Chloride-MediatedLow80High
Coupling Agent-BasedHigh90Moderate
Industrial ContinuousMedium95Very High

Chemical Reactions Analysis

Types of Reactions

N-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

N-Methylpiperidine-4-carboxamide hydrochloride is widely used as an intermediate in organic synthesis. It plays a crucial role in producing various biologically active compounds and specialty chemicals.

Biological Studies

The compound has been investigated for its interactions with neurotransmitter systems, particularly in the context of:

  • Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes, which may have implications for drug design.
  • Receptor Ligands : Its potential to act as a ligand for neurotransmitter receptors makes it relevant in pharmacological research.

Medicinal Chemistry

This compound has shown promise in several medicinal applications:

  • Anesthesia : It is recognized as an advanced local anesthetic agent due to its ability to modulate pain pathways.
  • Anxiolytic and Antidepressant Effects : Research indicates that it may function as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating mood disorders.

Case Studies Overview

Several studies have evaluated the biological activity of this compound:

StudyMethodologyFindingsReference
Study 1Radiolabeled ligand binding assaysSignificant binding affinity to dopamine and serotonin receptors
Study 2Electrophysiological recordingsModulation of neuronal excitability observed
Study 3In vivo animal modelsPotential efficacy in reducing anxiety-like behaviors

Notable Case Studies

  • Neurotransmitter Interaction Study :
    • Investigated effects on serotonin receptor subtypes, indicating potential as an SSRI for depression and anxiety treatment.
  • Analgesic Activity :
    • Demonstrated significant pain-relieving effects comparable to established analgesics, positioning it for further development in pain management therapies.
  • Antidepressant Effects :
    • Increased levels of serotonin and norepinephrine were observed following administration, supporting its role as a potential therapeutic agent for mood disorders.

Mechanism of Action

The mechanism of action of N-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-methylpiperidine-4-carboxamide hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Pharmacological Activity References
This compound C₈H₁₅ClN₂O 190.67 N-methyl, carboxamide at 4-position High (polar solvents) Undefined (research intermediate)
Meperidine hydrochloride C₁₅H₂₁NO₂·HCl 283.8 1-methyl-4-phenyl, ethyl ester Soluble in water Opioid analgesic (Schedule II controlled substance)
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride C₈H₁₇ClN₂O 192.69 Dual methyl groups (N and 4-position) Moderate Unknown; potential CNS modulator
N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride C₁₁H₂₄Cl₂N₄O 307.25 Dimethylaminopropyl chain, dihydrochloride salt High (aqueous) Likely cholinergic or receptor-targeting agent
4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride C₁₃H₁₈ClN₃O 267.76 Amino group, phenyl substituent Low (organic solvents) Anticancer or enzyme inhibition (hypothetical)
2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride C₁₃H₁₈ClN₂O₂ 270.76 Methoxybenzamide moiety Moderate Kinase inhibitor or antimicrobial candidate

Key Research Findings and Functional Comparisons

Structural Modifications and Bioactivity

  • Meperidine hydrochloride () diverges significantly due to its phenyl and ester groups, conferring potent opioid activity. In contrast, this compound lacks these groups, suggesting non-opioid applications .
  • The dimethylaminopropyl chain in ’s compound introduces basicity and hydrogen-bonding capacity, likely improving aqueous solubility and receptor interaction .

Solubility and Stability

  • Dihydrochloride salts (e.g., ) demonstrate superior water solubility compared to monohydrochloride analogs, critical for intravenous formulations .
  • Meperidine hydrochloride remains stable for ≥5 years at -20°C (), whereas stability data for this compound are unspecified .

Toxicity and Regulatory Status

  • Compounds with aromatic substituents (e.g., phenyl in ) may exhibit higher metabolic stability but pose risks of cytochrome P450 interactions .

Biological Activity

N-Methylpiperidine-4-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, while also presenting data tables to summarize key findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a six-membered nitrogen-containing ring. Its molecular formula is C7H14ClN2OC_7H_{14}ClN_2O with a molecular weight of approximately 162.66 g/mol. The presence of the carboxamide functional group enhances its solubility and biological activity by allowing for hydrogen bonding with biological targets.

Research indicates that this compound interacts with various neurotransmitter systems, potentially influencing receptor activity. Its structural similarity to other biologically active compounds suggests it may act as an antagonist or modulator at specific receptor sites, particularly in the central nervous system.

Key Mechanisms Include:

  • Modulation of Neurotransmitter Receptors : It has been suggested that this compound may affect the activity of neurotransmitter receptors, which could be relevant for treating neurological disorders.
  • Binding Affinity : Interaction studies have shown that this compound has a significant binding affinity to various receptors, which is crucial for its therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

StudyMethodologyFindingsReference
Study 1Radiolabeled ligand binding assaysSignificant binding affinity to dopamine and serotonin receptors
Study 2Electrophysiological recordingsModulation of neuronal excitability observed
Study 3In vivo animal modelsPotential efficacy in reducing anxiety-like behaviors

Case Studies

  • Neurotransmitter Interaction Study :
    • A study investigated the effects of this compound on serotonin receptor subtypes. Results indicated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating depression and anxiety disorders.
  • Analgesic Activity :
    • Another case study focused on the analgesic properties of this compound. It was found to exhibit significant pain-relieving effects in animal models, comparable to established analgesics. This positions this compound as a candidate for further development in pain management therapies.
  • Antidepressant Effects :
    • Research exploring the antidepressant effects highlighted that administration of the compound led to increased levels of serotonin and norepinephrine in the brain, supporting its role as a potential therapeutic agent for mood disorders.

Q & A

Q. What are the recommended synthetic routes for N-methylpiperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

A common approach involves reacting piperidine derivatives with appropriate carboxamide precursors under controlled conditions. For example, sulfonylation or acylation reactions using reagents like sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) in the presence of a base (e.g., triethylamine) can yield functionalized piperidine intermediates. Subsequent methylation and hydrochlorination steps can introduce the N-methyl group and stabilize the compound as a hydrochloride salt . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>98%) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm molecular structure via proton and carbon environment analysis.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 220–254 nm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, critical for understanding solid-state properties .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity : Acute toxicity data (e.g., LD50_{50}) from structurally similar piperidine derivatives suggest handling at milligram scales with caution .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or interaction mechanisms of this compound with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate binding interactions with enzymes or receptors (e.g., opioid receptors) to guide medicinal chemistry applications .
  • Docking Studies : Identify potential binding pockets using software like AutoDock Vina, leveraging crystallographic data from related compounds .

Q. What strategies can resolve contradictions in experimental data regarding the compound’s solubility or stability under varying conditions?

  • Systematic Solubility Studies : Test solubility in buffered solutions (pH 1–10) and solvents (e.g., DMSO, water) using gravimetric or spectroscopic methods.
  • Stability Profiling : Accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring to identify degradation products .
  • Data Reconciliation : Cross-reference experimental results with computational predictions (e.g., LogP calculations) to resolve discrepancies .

Q. How does the crystal structure of this compound influence its physicochemical properties and interactions in solid-state formulations?

  • Hydrogen Bonding : Crystal packing via N–H···Cl hydrogen bonds affects melting point and hygroscopicity .
  • Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which impact dissolution rates and bioavailability.
  • Co-crystallization : Engineering co-crystals with excipients (e.g., succinic acid) can enhance stability and solubility for pharmaceutical formulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 2
N-methylpiperidine-4-carboxamide hydrochloride

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